cyclopentyl 2-chloro-5-((2-methoxybenzoyl)amino)benzoate
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Overview
Description
Benzoic acid, 2-chloro-5-((2-methoxybenzoyl)amino)-, cyclopentyl ester is a chemical compound with the molecular formula C20H20ClNO4 and a molecular weight of 373.8 g/mol. This compound is known for its unique structure, which includes a benzoic acid core substituted with chlorine, methoxybenzoyl, and cyclopentyl ester groups. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of benzoic acid, 2-chloro-5-((2-methoxybenzoyl)amino)-, cyclopentyl ester typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chlorobenzoic acid with 2-methoxybenzoyl chloride in the presence of a base to form the corresponding amide. This intermediate is then esterified with cyclopentanol under acidic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Benzoic acid, 2-chloro-5-((2-methoxybenzoyl)amino)-, cyclopentyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amide group to an amine.
Substitution: The chlorine atom in the benzoic acid core can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzoic acid, 2-chloro-5-((2-methoxybenzoyl)amino)-, cyclopentyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: This compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of benzoic acid, 2-chloro-5-((2-methoxybenzoyl)amino)-, cyclopentyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Benzoic acid, 2-chloro-5-((2-methoxybenzoyl)amino)-, cyclopentyl ester can be compared with similar compounds such as:
Benzoic acid, 2-chloro-5-((2-methoxybenzoyl)amino)-, methyl ester: This compound has a similar structure but with a methyl ester group instead of a cyclopentyl ester group.
Benzoic acid, 2-chloro-5-((2-methoxybenzoyl)amino)-, ethyl ester: This compound features an ethyl ester group, offering different chemical properties and reactivity.
Properties
CAS No. |
178870-09-2 |
---|---|
Molecular Formula |
C20H20ClNO4 |
Molecular Weight |
373.8 g/mol |
IUPAC Name |
cyclopentyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C20H20ClNO4/c1-25-18-9-5-4-8-15(18)19(23)22-13-10-11-17(21)16(12-13)20(24)26-14-6-2-3-7-14/h4-5,8-12,14H,2-3,6-7H2,1H3,(H,22,23) |
InChI Key |
HMKTWSFUMBEBMP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC3CCCC3 |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC3CCCC3 |
Key on ui other cas no. |
178870-09-2 |
Synonyms |
cyclopentyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate |
Origin of Product |
United States |
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